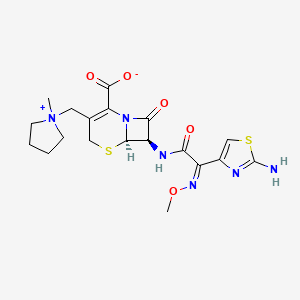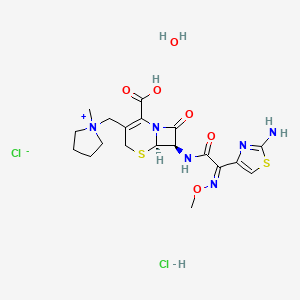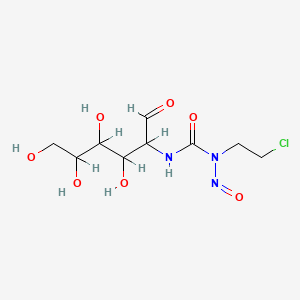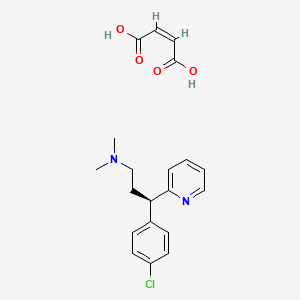
Ceftezole sodium
Descripción general
Descripción
La coelenterazina (sodio) es una luciferina ampliamente conocida, un sustrato para reacciones de bioluminiscencia en varios organismos marinos. Es un componente clave en la técnica de imagen de bioluminiscencia (BLI), que se utiliza para monitorear procesos biológicos in vitro e in vivo . La coelenterazina es utilizada por varias especies marinas, incluidas Renilla, Oplophorus, Periphylla, Gaussia y Metridia .
Aplicaciones Científicas De Investigación
La coelenterazina de sodio tiene una amplia gama de aplicaciones de investigación científica. En química, se utiliza como sustrato para reacciones de bioluminiscencia para estudiar la cinética enzimática y otros procesos bioquímicos . En biología, se emplea en la imagen de bioluminiscencia para monitorear eventos celulares y moleculares en organismos vivos . En medicina, la coelenterazina de sodio se utiliza en ensayos de diagnóstico y técnicas de imagen para detectar y monitorear enfermedades . En la industria, se utiliza en el desarrollo de biosensores y otras herramientas analíticas .
Mecanismo De Acción
El mecanismo de acción de la coelenterazina de sodio implica su oxidación por enzimas luciferasas, lo que da como resultado la emisión de luz. Esta reacción de bioluminiscencia es altamente específica y sensible, lo que la convierte en una herramienta valiosa para diversas aplicaciones . Los objetivos moleculares y las vías involucradas en esta reacción incluyen la interacción de la coelenterazina con las enzimas luciferasas, lo que lleva a la formación de un intermedio de estado excitado que emite luz al regresar al estado fundamental .
Análisis Bioquímico
Biochemical Properties
Ceftezole Sodium binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall . PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and reshaping the cell wall during growth and division . The inactivation of PBPs by this compound interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity .
Cellular Effects
This compound exerts its effects on various types of cells, primarily bacteria. By binding to and inactivating PBPs, it weakens the bacterial cell wall, causing cell lysis . This disruption of the cell wall inhibits bacterial growth and division, effectively treating the bacterial infection .
Molecular Mechanism
The bactericidal activity of this compound results from the inhibition of cell wall synthesis via its affinity for PBPs . By binding to these proteins, this compound prevents the cross-linkage of peptidoglycan chains, an essential process for maintaining the strength and rigidity of the bacterial cell wall .
Subcellular Localization
Given its mechanism of action, it is likely to be found in proximity to the bacterial cell wall where it can bind to PBPs .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de la coelenterazina implica varios pasos, incluida la formación del esqueleto de imidazopirazinona. Las modificaciones en las posiciones C-2, C-5, C-6 y C-8 de este esqueleto son cruciales para mejorar las propiedades de bioluminiscencia . La ruta sintética generalmente implica el uso de varios reactivos y catalizadores para lograr las modificaciones deseadas.
Métodos de Producción Industrial: La producción industrial de coelenterazina de sodio implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso incluye la preparación de intermedios, seguida de su conversión en el producto final a través de reacciones controladas y pasos de purificación .
Análisis De Reacciones Químicas
Tipos de Reacciones: La coelenterazina de sodio se somete a varios tipos de reacciones químicas, incluida la oxidación, la reducción y la sustitución. Estas reacciones son esenciales para modificar el compuesto para mejorar sus propiedades de bioluminiscencia .
Reactivos y Condiciones Comunes: Los reactivos comunes utilizados en las reacciones que involucran coelenterazina de sodio incluyen agentes oxidantes, agentes reductores y varios catalizadores. Las condiciones de reacción, como la temperatura, el pH y el solvente, se controlan cuidadosamente para lograr las modificaciones deseadas .
Principales Productos Formados: Los principales productos formados a partir de las reacciones que involucran coelenterazina de sodio son sus derivados, que exhiben propiedades de bioluminiscencia mejoradas. Estos derivados se utilizan en diversas aplicaciones, como la imagen de bioluminiscencia y los ensayos .
Comparación Con Compuestos Similares
La coelenterazina de sodio es única en comparación con otros compuestos similares debido a su alta eficiencia y estabilidad de bioluminiscencia. Los compuestos similares incluyen otras luciferinas, como la luciferina de luciérnaga y DeepBlueC . Mientras que la luciferina de luciérnaga requiere cofactores como ATP e iones magnesio, la coelenterazina de sodio genera bioluminiscencia sin la necesidad de cofactores adicionales . DeepBlueC, otro derivado de la coelenterazina, es conocido por su emisión desplazada hacia el azul, pero la coelenterazina de sodio sigue siendo la opción preferida debido a sus aplicaciones más amplias y su mayor estabilidad .
Propiedades
Número CAS |
41136-22-5 |
|---|---|
Fórmula molecular |
C13H12N8NaO4S3 |
Peso molecular |
463.5 g/mol |
Nombre IUPAC |
sodium;(6R,7R)-8-oxo-7-[[2-(tetrazol-1-yl)acetyl]amino]-3-(1,3,4-thiadiazol-2-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C13H12N8O4S3.Na/c22-7(1-20-4-14-18-19-20)16-8-10(23)21-9(12(24)25)6(2-26-11(8)21)3-27-13-17-15-5-28-13;/h4-5,8,11H,1-3H2,(H,16,22)(H,24,25);/t8-,11-;/m1./s1 |
Clave InChI |
LULDFGMJOLSEIH-JHQAJZDGSA-N |
SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)CN3C=NN=N3)C(=O)[O-])CSC4=NN=CS4.[Na+] |
SMILES isomérico |
C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)CN3C=NN=N3)C(=O)O)CSC4=NN=CS4.[Na] |
SMILES canónico |
C1C(=C(N2C(S1)C(C2=O)NC(=O)CN3C=NN=N3)C(=O)O)CSC4=NN=CS4.[Na] |
Apariencia |
Solid powder |
| 41136-22-5 | |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Números CAS relacionados |
26973-24-0 (Parent) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
ceftezol ceftezol, sodium salt ceftezole ceftezole sodium Celoslin demethylcefazolin Falomesin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Ceftezole Sodium?
A: this compound is a β-lactam antibiotic that exerts its antibacterial effect by inhibiting bacterial cell wall synthesis. [, , , , ] It binds to penicillin-binding proteins (PBPs), which are enzymes essential for the final cross-linking steps of peptidoglycan synthesis. [, , , , ] This disruption of the cell wall integrity leads to bacterial cell death.
Q2: Against which bacteria is this compound most effective?
A: this compound exhibits high susceptibility against a broad spectrum of Gram-positive and Gram-negative bacteria. [, , , , ] Clinical studies have demonstrated its efficacy in treating acute bacterial infections, particularly those affecting the respiratory and urinary tracts. [, , , ] It has shown good activity against Methicillin-sensitive Staphylococcus aureus (MSSA), with lower Minimum Inhibitory Concentrations (MICs) compared to other cephalosporins like Cefazolin, Cefalexin, Cefuroxime, and Ceftazidime. []
Q3: Are there any reported cases of bacterial resistance to this compound?
A: While this compound demonstrates stability against β-lactamases, [] resistance mechanisms can still develop. Further research is crucial to monitor and understand the emergence of potential resistance patterns.
Q4: What is the molecular formula and weight of this compound?
A: The molecular formula of this compound is C16H15N6NaO5S2. The molecular weight is 454.45 g/mol. [, , ]
Q5: What are the different crystal forms of this compound and how do they differ?
A: this compound commonly exists as a monohydrate crystal, which can adopt two distinct forms: type I and type II. These forms exhibit differences in their X-ray diffraction patterns and thermal stability. [] For instance, type I crystals lose water molecules at a lower temperature range (35-117 °C) compared to type II crystals (110-160 °C). [] Type I crystals have been identified as more stable. []
Q6: Has research explored improving the physicochemical properties of this compound?
A: Yes, novel crystallization methods utilizing ultrasound crystallographic orientation combined with gradient cooling solvent crystallization have been developed. [] These methods aim to enhance the hygroscopicity, purity, and particle size distribution of this compound, ultimately improving the stability and safety of pharmaceutical formulations. []
Q7: Have any strategies been developed to improve the formulation of this compound?
A: Researchers have explored incorporating this compound into Chitosan microspheres using a suspension crosslinking method. [] This approach aims to achieve controlled drug release and potentially enhance its therapeutic efficacy. []
Q8: What analytical techniques are commonly employed for the determination of this compound?
A8: Various analytical methods have been developed and validated for the accurate quantification of this compound in pharmaceutical formulations and biological samples. These include:
Q9: How are the analytical methods for this compound validated?
A9: The validation of analytical methods for this compound involves assessing key parameters including:
Q10: Are there established quality control measures for this compound?
A10: Yes, stringent quality control measures are essential throughout the development, manufacturing, and distribution of this compound to ensure its consistency, safety, and efficacy. These measures may include:
Q11: What are the clinical applications of this compound?
A: this compound is primarily used for the treatment of acute bacterial infections. [, , , ] Its clinical efficacy has been demonstrated in managing respiratory and urinary tract infections. [, , , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















